molecular formula C14H15NO B13603015 2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine

2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine

Cat. No.: B13603015
M. Wt: 213.27 g/mol
InChI Key: BXUWFDCOLNLBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine is an organic compound with the molecular formula C14H15NO It features a cyclopropane ring attached to a naphthalene moiety substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine typically involves the cyclopropanation of a naphthalene derivative. One common method includes the reaction of 2-methoxynaphthalene with a cyclopropanating agent such as diazomethane under acidic conditions. The reaction proceeds through the formation of a cyclopropyl carbocation intermediate, which then reacts with the naphthalene ring to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyclopropane ring can be reduced to form a more stable cyclohexane derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.

Major Products Formed

    Oxidation: 2-(2-Formylnaphthalen-1-yl)cyclopropan-1-amine or 2-(2-Carboxynaphthalen-1-yl)cyclopropan-1-amine.

    Reduction: 2-(2-Methoxynaphthalen-1-yl)cyclohexan-1-amine.

    Substitution: Various N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The methoxy group and cyclopropane ring contribute to its binding affinity and selectivity. Pathways involved may include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxynaphthalen-1-yl)ethan-1-amine
  • 2-(2-Methoxynaphthalen-1-yl)propane-1-amine
  • 2-(2-Methoxynaphthalen-1-yl)butane-1-amine

Uniqueness

2-(2-Methoxynaphthalen-1-yl)cyclopropan-1-amine is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and influences its reactivity and interaction with biological targets.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-(2-methoxynaphthalen-1-yl)cyclopropan-1-amine

InChI

InChI=1S/C14H15NO/c1-16-13-7-6-9-4-2-3-5-10(9)14(13)11-8-12(11)15/h2-7,11-12H,8,15H2,1H3

InChI Key

BXUWFDCOLNLBMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3CC3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.